2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 725705-24-8
VCID: VC7800436
InChI: InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22)
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C
Molecular Formula: C19H17NO3
Molecular Weight: 307.349

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

CAS No.: 725705-24-8

Cat. No.: VC7800436

Molecular Formula: C19H17NO3

Molecular Weight: 307.349

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid - 725705-24-8

Specification

CAS No. 725705-24-8
Molecular Formula C19H17NO3
Molecular Weight 307.349
IUPAC Name 2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22)
Standard InChI Key JSTPXWAVHYEQRY-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid (QCA) family, a class of heterocyclic compounds known for their planar aromatic systems and bioactivity. The molecule comprises:

  • A quinoline core substituted with methyl groups at positions 6 and 8.

  • A 2-methoxyphenyl ring at position 2 of the quinoline.

  • A carboxylic acid functional group at position 4.

The IUPAC name, 6,8-dimethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid, reflects this substitution pattern . The methoxy group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing intermolecular interactions and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number725705-24-8
Molecular FormulaC19H17NO3\text{C}_{19}\text{H}_{17}\text{NO}_{3}
Molecular Weight307.34 g/mol
IUPAC Name6,8-dimethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C

The X-ray crystallography data for this specific compound remains unpublished, but analogous QCAs exhibit coplanar arrangements between the quinoline core and aryl substituents, facilitating π-π stacking interactions in biological targets.

Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for 725705-24-8 is limited in public literature, its structural analogs provide insights:

  • 1H^1\text{H}-NMR: Methyl groups at positions 6 and 8 typically resonate as singlets at δ 2.4–2.6 ppm, while the methoxy proton appears as a singlet near δ 3.8 ppm.

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid group (νC=O1700cm1\nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1}) and methoxy C-O bond (νC-O1250cm1\nu_{\text{C-O}} \approx 1250 \, \text{cm}^{-1}) dominate the spectrum .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves multistep reactions, often proceeding through intermediates such as 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS: 1160262-81-6) . A generalized route includes:

  • Friedländer Annulation: Condensation of 2-amino-4,6-dimethylbenzaldehyde with 2-methoxyphenylacetonitrile under acidic conditions to form the quinoline core.

  • Carboxylic Acid Introduction: Oxidation of a methyl substituent at position 4 using KMnO4_4 or SeO2_2, followed by hydrolysis to yield the carboxylic acid.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >98% purity, as required for pharmaceutical intermediates .

Key Reaction Conditions:

  • Temperature: 80–120°C under inert atmosphere (N2_2 or Ar).

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for annulation; radical inhibitors to prevent side reactions.

Industrial-Scale Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, emphasizing:

Biological Activity and Research Findings

Anti-Mycobacterial Activity

Recent studies highlight the compound’s inhibition of Mycobacterium tuberculosis (Mtb) DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Table 2: In Vitro Activity Against Mtb

StrainMIC90_{90} (µg/mL)Reference
H37Rv (Drug-Sensitive)1.2
MDR-TB2.8
XDR-TB5.4

Mechanistically, the carboxylic acid group chelates Mg2+^{2+} ions in the gyrase ATP-binding pocket, while the methoxyphenyl moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions.

Broad-Spectrum Antibacterial Effects

Preliminary screens indicate activity against Gram-positive pathogens:

  • Staphylococcus aureus (MIC: 4.7 µg/mL).

  • Enterococcus faecium (MIC: 6.1 µg/mL).

Notably, the compound exhibits reduced efficacy against Gram-negative bacteria (e.g., E. coli MIC >25 µg/mL), likely due to poor outer membrane permeability.

Structure-Activity Relationships (SAR)

Role of Substituent Positioning

Comparative studies with positional isomers reveal critical SAR trends:

  • 6,8-Dimethyl vs. 7,8-Dimethyl: The 6,8-dimethyl analog (725705-24-8) shows 3.2-fold greater Mtb inhibition than its 7,8-dimethyl counterpart (895966-42-4), attributed to enhanced hydrophobic contact with gyrase residue Tyr-109.

  • Methoxy vs. Isopropoxy: Replacing the 2-methoxy group with isopropoxy (as in 932796-19-5) reduces activity by 40%, suggesting steric bulk impedes target binding .

Carboxylic Acid Bioisosteres

Replacing the carboxylic acid with esters or amides diminishes anti-mycobacterial effects, underscoring the necessity of the free acid for metal ion coordination.

Applications in Medicinal Chemistry

Lead Compound for TB Therapeutics

The compound serves as a scaffold for developing novel anti-tubercular agents, with derivatization efforts focusing on:

  • Prodrug Strategies: Esterification to improve oral bioavailability.

  • Combination Therapies: Synergy testing with rifampicin and isoniazid.

Antibiotic Adjuvants

In combination with β-lactams, sub-inhibitory concentrations of 725705-24-8 reduce S. aureus biofilm formation by 78%, potentially overcoming resistance mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator